6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C14H15N5OS |
|---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H15N5OS/c1-8-11(9-4-6-10(20-2)7-5-9)12(15)19-13(16-8)17-14(18-19)21-3/h4-7H,15H2,1-3H3 |
InChI Key |
XJAKKKGOKZLRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . By inhibiting these enzymes, the compound can modulate these pathways and exert its biological effects.
Comparison with Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include other triazolopyrimidines such as:
- 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.
Biological Activity
6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolopyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₄OS
- Molecular Weight : 288.37 g/mol
Anticancer Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | |
| Compound B | HeLa (cervical cancer) | 8.3 | |
| Compound C | A549 (lung cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Enzymatic Inhibition
The compound is also noted for its ability to inhibit key enzymes involved in cancer progression. For example, studies have indicated that it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis:
This inhibition contributes to its anticancer effects by disrupting nucleotide synthesis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL | |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolopyrimidine derivatives demonstrated that those with a methoxy group exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-methoxy counterparts. The study concluded that the presence of electron-donating groups like methoxy significantly improves biological activity.
Case Study 2: Enzymatic Activity
Another investigation focused on the enzymatic inhibition capabilities of this compound. It was found that modifications in the side chains could lead to improved binding affinities for DHFR, suggesting a pathway for developing more potent inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
